2-Phenylpyrimidine-5-carboximidamide hydrochloride
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Overview
Description
2-Phenylpyrimidine-5-carboximidamide hydrochloride is a heterocyclic aromatic compound with the molecular formula C₁₁H₁₁ClN₄. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylpyrimidine-5-carboximidamide hydrochloride typically involves the reaction of 2-phenylpyrimidine with cyanamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the desired product by the addition of hydrochloric acid. The reaction conditions generally include:
Temperature: 60-80°C
Solvent: Ethanol or methanol
Catalyst: Acidic catalyst such as hydrochloric acid
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving:
High-pressure reactors: To maintain the required reaction conditions
Automated control systems: For precise monitoring and control of reaction parameters
Purification techniques: Such as crystallization and filtration to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
2-Phenylpyrimidine-5-carboximidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the carboximidamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide
Reducing agents: Like lithium aluminum hydride or sodium borohydride
Nucleophiles: Including amines, alcohols, and thiols
Major Products Formed
Oxidation products: Oxides and hydroxyl derivatives
Reduction products: Amines and other reduced forms
Substitution products: Various substituted pyrimidine derivatives.
Scientific Research Applications
2-Phenylpyrimidine-5-carboximidamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Phenylpyrimidine-5-carboximidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylpyrimidine-5-carboxamide
- 2-Phenylpyrimidine-5-carboxylic acid
- 2-Phenylpyrimidine-5-carboxaldehyde
Uniqueness
2-Phenylpyrimidine-5-carboximidamide hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it has a higher affinity for certain molecular targets and exhibits unique pharmacological properties .
Properties
IUPAC Name |
2-phenylpyrimidine-5-carboximidamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4.ClH/c12-10(13)9-6-14-11(15-7-9)8-4-2-1-3-5-8;/h1-7H,(H3,12,13);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYXLUWPGIQEEDG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=N2)C(=N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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